Clorhidrato de 5-(aminometil)-N-metilpiridina-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

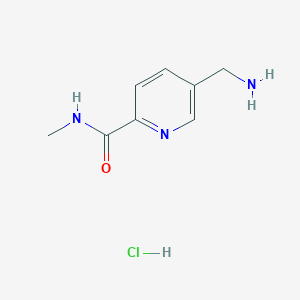

5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes an aminomethyl group and a carboxamide group attached to a pyridine ring, makes it a versatile molecule for various chemical reactions and applications.

Aplicaciones Científicas De Investigación

- Biocombustibles y productos químicos renovables: Los investigadores han aprovechado el poder sintético de este compuesto para convertir furfural y 5-(hidroximetil)furfural (HMF) derivados de la biomasa en valiosos biocombustibles y productos químicos renovables . La experiencia de la química orgánica sintética ha sido fundamental en este esfuerzo, enfatizando reactivos y condiciones de reacción ecológicos.

- Síntesis de monómeros: HMF se ha transformado en ácido 5-(aminometil)2-furancarboxílico (AMFC), un monómero prometedor para biopolímeros. Este proceso implica un enfoque de dos pasos: oxidación aérea de HMF utilizando un catalizador Pt/SiO2 seguido de aminación reductora a través de transaminasa .

- Reactivo para la síntesis de compuestos: Clorhidrato de ácido 3-(aminometil)fenilborónico (AMPBH), un pariente cercano de nuestro compuesto, sirve como un reactivo versátil en la síntesis orgánica. Participa en reacciones de acoplamiento cruzado de Suzuki-Miyaura, ayudando en la construcción de moléculas complejas .

Síntesis orgánica y catálisis

Derivados del ácido borónico

Mecanismo De Acción

Target of Action

Similar compounds such as δ-aminolevulinic acid (also known as 5ala or 5-aminolevulinic acid) are known to be involved in the porphyrin synthesis pathway . This pathway leads to the production of heme in mammals and chlorophyll in plants .

Mode of Action

For instance, 5ALA, a similar compound, is used in photodynamic detection and surgery of cancer .

Biochemical Pathways

5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride may be involved in biochemical pathways similar to those of 5ALA. 5ALA is the first compound in the porphyrin synthesis pathway, which leads to heme in mammals and chlorophyll in plants . The pathway towards biosynthesis upstream and the metabolism downstream of ALA contains multiple regulatory points that are affected by positive/negative factors .

Result of Action

Similar compounds like 5ala have been shown to enhance some key physiological and biochemical processes in plants such as photosynthesis, nutrient uptake, antioxidant characteristics, and osmotic equilibrium .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be derived from commercially available pyridine derivatives.

Carboxamidation: The carboxamide group is introduced by reacting the aminomethylated pyridine with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

Hydrochloride Formation: The final step involves the conversion of the free base

Actividad Biológica

5-(Aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride, commonly referred to as a derivative of pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with an aminomethyl group and a carboxamide moiety. The synthesis typically involves the following steps:

- Starting Material : 2-pyridinecarboxylic acid.

- Reagents : Formaldehyde and methylamine.

- Condition : Reaction under acidic conditions to promote the formation of the amide.

This synthetic route allows for the introduction of various functional groups, which can be modified for enhanced biological activity.

The biological activity of 5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The aminomethyl group enhances its binding affinity to these targets, potentially leading to:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in metabolic pathways.

- Modulation of Receptor Activity : It can influence receptor-mediated signaling, affecting processes such as cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- In vitro assays demonstrated that derivatives of pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The compound's structural modifications play a crucial role in enhancing its potency against these malignancies .

- A study reported that compounds similar to 5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride showed IC50 values in the low micromolar range against cancer cell lines, indicating promising anticancer activity .

Study on Cytotoxicity

In a notable case study, researchers synthesized a series of pyridine derivatives, including 5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride, and evaluated their cytotoxic effects on L1210 leukemia cells. The results indicated that certain derivatives significantly inhibited cell growth with IC50 values ranging from 1.0 to 1.4 µM when administered at specific dosages .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 5-(Aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride | 1.3 | L1210 leukemia |

| 5-(methylamino)-pyridine-2-carboxaldehyde thiosemicarbazone | 1.0 | Various solid tumors |

| 5-(allylamino)-pyridine-2-carboxaldehyde thiosemicarbazone | 1.4 | Breast cancer |

Mechanistic Insights

Further investigations into the mechanism revealed that these compounds could inhibit ribonucleotide reductase activity, essential for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced proliferation rates in cancerous cells .

Therapeutic Applications

Given its biological activity, 5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride is being explored for various therapeutic applications:

- Cancer Treatment : As a potential chemotherapeutic agent targeting specific types of cancer.

- Neurological Disorders : Due to its ability to cross the blood-brain barrier, it may be investigated for conditions like Alzheimer's disease.

- Anti-inflammatory Applications : The compound's structural features suggest it could modulate inflammatory pathways.

Propiedades

IUPAC Name |

5-(aminomethyl)-N-methylpyridine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-10-8(12)7-3-2-6(4-9)5-11-7;/h2-3,5H,4,9H2,1H3,(H,10,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBCZWPGAYYUKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=C(C=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610471-47-0 |

Source

|

| Record name | 5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.